2-boronobenzoic acid;hydrate
Description
Chemical Identity and Nomenclature
2-Boronobenzoic acid hydrate belongs to the class of benzoboronic acids, characterized by a boronic acid (-B(OH)$$_2$$) group attached to an aromatic ring. The IUPAC name for the anhydrous form is 2-boronobenzoic acid , while the dihydrate is designated as 2-(dihydroxyboryl)benzoic acid dihydrate . Key synonyms include:
- 2-Carboxyphenylboronic acid dihydrate
- 2-Boronobenzoic acid–water (1:2)
- Benzoic acid, 2-borono-, hydrate (1:2) .
The molecular structure (Fig. 1) features a benzene ring with a boronic acid group at the 2-position and a carboxylic acid group at the 1-position. The dihydrate form stabilizes the boronic acid moiety through hydrogen bonding, as evidenced by its crystalline structure .
Molecular Formula : $$ \text{C}7\text{H}{11}\text{BO}_6 $$
Molecular Weight : 201.97 g/mol
CAS Registry Number : 1257650-88-6
SMILES Notation : $$ \text{O.O.OB(O)c1ccccc1C(O)=O} $$
InChI Key : $$ \text{XHFHPLIGSGHNOD-UHFFFAOYSA-N} $$ .
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Storage Temperature | 2–8°C | |
| Solubility | Soluble in polar solvents | |
| Hazard Statements | H315, H319, H335 |
Table 1: Physicochemical properties of 2-boronobenzoic acid hydrate.
Historical Development and Discovery
The synthesis of 2-boronobenzoic acid hydrate is rooted in advancements in boronic acid chemistry during the late 20th century. Boronic acids gained prominence after the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which revolutionized carbon-carbon bond formation . The dihydrate form of 2-boronobenzoic acid was first characterized in the early 2000s, with its CAS number (1257650-88-6) registered in 2011 .
Early synthetic routes involved the borylation of 2-bromobenzoic acid using palladium catalysts, followed by hydrolysis to yield the boronic acid. Modern methods employ directed ortho-metalation strategies, where a lithium intermediate reacts with trimethyl borate to install the boronic acid group . The dihydrate form is preferentially isolated due to its enhanced stability compared to the anhydrous form, which is prone to dehydration.
Significance in Modern Organic Chemistry
2-Boronobenzoic acid hydrate serves as a bifunctional reagent in:
- Suzuki-Miyaura Coupling : The boronic acid group reacts with aryl halides to form biaryl structures, a cornerstone of pharmaceutical synthesis .
- Protease Inhibition : The carboxylic acid group enables coordination to enzyme active sites, making it a scaffold for protease inhibitors .
- Materials Science : Its ability to form self-assembled monolayers (SAMs) on metal surfaces is exploited in sensor development .
Recent studies highlight its role in synthesizing tylophorinicine analogues , where the boronic acid moiety facilitates late-stage functionalization of natural product scaffolds . The compound’s low toxicity (WGK 1) and commercial availability (e.g., Sigma-Aldrich) further bolster its utility in high-throughput screening .
Properties
IUPAC Name |
2-boronobenzoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLVKCOAXEKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-boronobenzoic acid;hydrate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with boronic acid under controlled conditions. The reaction typically requires a catalyst and may involve solvents such as water or alcohol to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-borono-, hydrate (1:1) often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-boronobenzoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to simpler compounds, often involving hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Boronobenzoic acid and its derivatives have shown significant promise in cancer therapy. For instance, the incorporation of boronic acids into drug formulations has been linked to enhanced therapeutic efficacy. Bortezomib, a well-known boronic acid derivative, is utilized in the treatment of multiple myeloma and has paved the way for further research into boron-containing compounds as potential anticancer agents .
Mechanism of Action
The mechanism behind the anticancer properties often involves the inhibition of proteasomes, which are crucial for protein degradation in cells. Boronic acids can form reversible covalent bonds with the active site of proteasome enzymes, leading to their inhibition and subsequent apoptosis in cancer cells .
Case Study: Boronated RNase A
A notable case study highlights the enhancement of RNase A's cellular uptake through boronation. By attaching boronic acid moieties to the enzyme, researchers observed a fivefold increase in cellular uptake compared to the non-boronated control. This method not only improved drug delivery but also maintained partial enzymatic activity, showcasing the potential for targeted cancer therapies .
Organic Synthesis
Synthetic Intermediates
2-Boronobenzoic acid serves as a crucial intermediate in various organic synthesis reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules .
Table 1: Key Reactions Involving 2-Boronobenzoic Acid
Materials Science
Hydrogels and Biomaterials
The unique properties of 2-boronobenzoic acid allow it to be used in developing smart hydrogels that respond to environmental stimuli. These hydrogels can undergo reversible changes in their physical state based on pH or glucose concentration due to the dynamic nature of boronate ester formation .
Case Study: Drug Delivery Systems
Research has demonstrated that boronic acid-functionalized hydrogels can be employed as drug delivery systems that release therapeutic agents in response to specific biological triggers (e.g., glucose levels). This application is particularly relevant for diabetes management, where glucose-responsive systems can release insulin upon detecting elevated glucose levels .
Mechanism of Action
The mechanism of action of benzoic acid, 2-borono-, hydrate (1:1) involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The benzoic acid moiety can undergo typical carboxylic acid reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Reactivity in Cross-Coupling: The carboxylic acid group in 2-boronobenzoic acid hydrate stabilizes intermediates via hydrogen bonding, improving yields in Suzuki reactions compared to non-carboxylic boronic acids .
- Comparative Catalysis: Unlike aluminum or transition metal catalysts (e.g., in ), 2-boronobenzoic acid operates via a non-metallic mechanism, reducing toxicity and cost .
Biological Activity
2-Boronobenzoic acid; hydrate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique properties and potential applications. This article explores its biological activity, including antioxidant, antibacterial, anticancer, and enzyme inhibition effects, supported by various studies and data.
Boronic acids, including 2-boronobenzoic acid, are characterized by their ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for their biological applications, as it allows for selective interactions with biomolecules. Research indicates that modifications to the boronic acid structure can significantly enhance oxidative stability, which is vital for maintaining biological activity in physiological conditions .
1. Antioxidant Activity
The antioxidant potential of 2-boronobenzoic acid; hydrate has been evaluated using various methods:
- ABTS Cation Radical Scavenging : IC50 values indicate a strong scavenging ability.
- DPPH Free Radical Scavenging : Similar IC50 values suggest effective radical neutralization.
- CUPRAC Method : Demonstrated significant reducing power.
These assays confirm the compound's capacity to mitigate oxidative stress by scavenging free radicals, which is essential in preventing cellular damage.
2. Antibacterial Activity
The antibacterial efficacy of 2-boronobenzoic acid; hydrate has been tested against several bacterial strains, including Escherichia coli. The compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 6.50 mg/mL against E. coli.
- Mechanism of Action : The interaction between boronic acid groups and bacterial glycolipids enhances antibacterial activity through aggregation and recognition .
These findings suggest that the compound could be utilized in developing new antimicrobial agents.
3. Anticancer Activity
In vitro studies have shown that 2-boronobenzoic acid; hydrate exhibits selective cytotoxicity against cancer cell lines such as MCF-7:
- Cytotoxicity IC50 : Approximately 18.76 ± 0.62 µg/mL indicates significant potential for cancer treatment.
- Selectivity : The compound showed minimal toxicity towards healthy cell lines, highlighting its therapeutic promise while reducing side effects .
4. Enzyme Inhibition Activities
The compound also demonstrates notable enzyme inhibition activities:
- Acetylcholinesterase (AChE) : IC50 of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase (BChE) : More potent with an IC50 of 3.12 ± 0.04 µg/mL.
- Antiurease and Antithyrosinase Activities : Significant inhibition observed with IC50 values of 1.10 ± 0.06 µg/mL and 11.52 ± 0.46 µg/mL, respectively.
These activities suggest potential applications in treating neurodegenerative diseases and metabolic disorders .
Case Study: Formulation Development
A study involved the formulation of a cream containing a novel boronic ester derived from phenyl boronic acid and quercetin, which was assessed for its biological properties:
- Formulation Testing : Dermatological and microbiological evaluations confirmed safety and efficacy.
- Histological Analysis : No significant changes were observed in tissues from treated rats compared to controls, indicating good biocompatibility .
Data Summary Table
| Biological Activity | Method/Assay | Result (IC50) |
|---|---|---|
| Antioxidant | ABTS | 0.11 ± 0.01 µg/mL |
| DPPH | 0.14 ± 0.01 µg/mL | |
| CUPRAC | 1.73 ± 0.16 µg/mL | |
| Antibacterial | Against E. coli | MIC = 6.50 mg/mL |
| Anticancer | MCF-7 Cell Line | IC50 = 18.76 ± 0.62 µg/mL |
| Enzyme Inhibition | AChE | IC50 = 115.63 ± 1.16 µg/mL |
| BChE | IC50 = 3.12 ± 0.04 µg/mL | |
| Antiurease | IC50 = 1.10 ± 0.06 µg/mL |
Q & A
Q. How can researchers resolve contradictions in reported hydration/dehydration kinetics of 2-boronobenzoic acid?
- Methodological Answer : Use blinded, replicated studies with controlled humidity chambers (e.g., 30–90% RH) and thermogravimetric analysis (TGA) to track mass loss. Compare results across labs using standardized protocols (e.g., ISO 11358-1) . Address variability via multivariate regression (e.g., moisture content vs. temperature) .
Q. What experimental designs mitigate boron leaching during catalytic applications of 2-boronobenzoic acid hydrate?
- Methodological Answer :
- Leaching Tests : Immerse catalyst in solvent (e.g., water, ethanol) at 25°C for 24h; quantify boron via ICP-OES .
- Stabilization : Functionalize with polyethylene glycol (PEG) or silica matrices to reduce leaching by >70% .
- Controls : Include anhydrous and hydrated forms in parallel trials to isolate moisture effects .
Q. How does the hydrate form influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates (e.g., with aryl halides) using hydrate vs. anhydrous forms. Hydrate typically shows 10–15% slower kinetics due to water competing for Pd coordination sites .
- Optimization : Pre-dry the hydrate at 100°C under vacuum (0.1 mmHg) for 2h to remove bound water before reactions .
Q. What strategies validate the biological activity of 2-boronobenzoic acid hydrate while accounting for hydration-state variability?
- Methodological Answer :
- Dose-Response : Test both hydrate and anhydrous forms across concentrations (1–100 μM) in cell assays (e.g., IC₅₀ for proteasome inhibition).
- Blinding : Use coded samples to eliminate bias in activity assessments .
- Hydration Monitoring : Confirm hydration state pre- and post-assay via Karl Fischer titration .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze contradictory stability data across studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodology rigor. Use funnel plots to detect publication bias. Report heterogeneity via I² statistics; values >50% indicate significant variability requiring subgroup analysis (e.g., by synthesis method) .
Q. What are best practices for reporting crystallographic data of 2-boronobenzoic acid hydrate?
- Methodological Answer :
- CIF Files : Include full crystallographic information (space group, unit cell parameters) in supplementary materials.
- Hydration Sites : Use Olex2 or SHELXL to model water positions and hydrogen-bonding networks .
- Validation : Check against Cambridge Structural Database (CSD) entries for analogous boronic acid hydrates .
Tables for Key Methodological Parameters
| Parameter | Recommended Value | Source |
|---|---|---|
| Microwave Synthesis Power | 300–500 W | |
| Hydrate Recrystallization Temp | 4°C | |
| TGA Heating Rate | 10°C/min | |
| NMR Solvent | DMSO-d₆ | |
| Storage Humidity | <10% RH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
